4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid
Description
4,6-Dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrazole core with a carboxylic acid substituent. The thiophene ring contributes to aromaticity and electron-rich properties, while the pyrazole moiety offers hydrogen-bonding capabilities, making it a versatile building block for drug discovery .
Properties
IUPAC Name |
4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)5-3-1-11-2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCPKMSUIFDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)NN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of thiophene derivatives with hydrazines, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical and Physical Properties
Key properties of 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid include:
Safety and Hazards
The compound has several hazard classifications :
- Harmful if swallowed (Acute Toxicity, Oral)
- Causes skin irritation (Skin Corrosion/Irritation)
- Causes serious eye irritation (Serious Eye Damage/Eye Irritation)
- May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation)
Potential Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, the broader context of similar compounds and related research areas can provide insight:
- Medicinal Chemistry: The compound is identified as a chemical compound used for medicinal purposes .
- Cosmetic Formulations: Experimental design techniques are important in developing stable, safe, and effective cosmetic products .
- ** bioavailability assessment:** Assessing the bioavailability of drug molecules at the site of action provides better insight into the efficiency of a dosage form .
- Industrial Applications: Nanoparticles have established and emerging industrial applications in the chemical industry .
- ** Emulsion formulation:** Formulation that contained 20% oil extract exhibited remarkable wound contraction proving its efficacy as a topical formulation beneficial in minor skin conditions .
Mechanism of Action
The mechanism of action of 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole Derivatives
- 4H-Thieno[3,4-c]pyrazole-3-carboxylic acid, 2,6-dihydro-, 5,5-dioxide (C₆H₆N₂O₄S): Features a sulfone group (5,5-dioxide) on the thiophene ring, increasing polarity and hydrogen-bond acceptor count (5 vs. 3 in the non-oxidized form). Computed properties: Molecular weight 202.19, XLogP3 = -1.1, Topological Polar Surface Area (TPSA) = 109 Ų, indicating high solubility in polar solvents . Key contrast with the target compound: Enhanced oxidative state and reduced lipophilicity due to sulfone modification.
Furo[3,4-c]pyrazole Derivatives
- 2,6-Dihydro-4H-furo[3,4-c]pyrazole-3-carboxylic acid (C₆H₆N₂O₃): Replaces thiophene with a furan ring, introducing oxygen instead of sulfur. Molecular weight 154.125; furan’s lower aromaticity compared to thiophene may reduce stability but improve metabolic clearance.
Pyrrolo[3,4-c]pyrazole Derivatives
- Pyrrolo[3,4-c]pyrazole-3-carboxylic acid, 5-(4-bromophenyl)-1,4,5,6-tetrahydro-4,6-dioxo-, ethyl ester (C₁₄H₁₀BrN₃O₄):
Table 1: Key Properties of Analogous Compounds
*Estimated based on structural similarity. †Calculated using analogous compounds.
Key Observations:
Lipophilicity (XLogP3):
- Sulfone derivatives (e.g., ) exhibit lower XLogP3 values (-1.1) due to increased polarity, whereas thiophene-containing analogs (e.g., ) show higher lipophilicity (~1.2).
Thermal Stability: The thieno-thiepin-pyrazole derivative has a defined melting point (166–167°C), suggesting higher crystallinity compared to furan-based analogs.
Synthetic Accessibility:
- Furan derivatives face discontinuation in commercial supply , whereas thiophene analogs are more commonly synthesized, possibly due to established thiophene chemistry.
Reactivity and Functionalization Trends
- Carboxylic Acid Reactivity: Pyrazole-3-carboxylic acids (e.g., target compound, ) readily participate in amidation and esterification, as seen in tandem reactions with cyanoacetamides .
- Ring-Specific Modifications: Thiophene rings undergo electrophilic substitution (e.g., bromination) more readily than furan due to sulfur’s electron-donating effects.
Biological Activity
4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid (CAS No. 912635-73-5) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C₆H₆N₂O₂S
- Molecular Weight : 170.19 g/mol
1. Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of compounds related to thieno[3,4-c]pyrazole derivatives. For instance:
- A series of pyrazole derivatives exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. Specifically, some compounds demonstrated up to 85% inhibition of TNF-α compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 61 | 76 |
| Compound B | 85 | 93 |
2. Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazole derivatives have been explored extensively. In one study, several derivatives were tested against various bacterial strains including E. coli and Bacillus subtilis:
- The compound showed promising results with significant inhibition rates comparable to standard antibiotics .
| Bacterial Strain | Inhibition Concentration (µg/mL) | % Inhibition |
|---|---|---|
| E. coli | 40 | 75 |
| Bacillus subtilis | 40 | 80 |
3. Anticancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives may inhibit the growth of cancer cells by targeting specific receptors such as the epidermal growth factor receptor (EGFR):
- A study demonstrated that certain derivatives exhibited IC50 values as low as 9.68 µM for EGFR inhibition in A549 lung cancer cells .
Case Study 1: Synthesis and Evaluation
In a recent study, a series of thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their biological activity:
- The evaluation included in vitro assays for anti-inflammatory and anticancer properties.
- The most potent compound exhibited significant anti-inflammatory effects and was further analyzed for its mechanism of action involving EGFR inhibition.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various thieno[3,4-c]pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid, and how should they be applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the heterocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and sulfone groups (if present). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity analysis, combine HPLC with UV detection to quantify impurities. Cross-referencing computed properties (e.g., XLogP3, topological polar surface area) with experimental data enhances structural validation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary reaction parameters (temperature, solvent, catalyst loading). Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For purification, employ recrystallization in polar aprotic solvents or silica gel chromatography. Monitor intermediates via TLC and optimize workup conditions to minimize byproducts .
Advanced Research Questions
Q. How can computational strategies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities and key residues in active sites. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time. Validate predictions with in vitro assays (e.g., enzymatic inhibition kinetics). For structure-activity relationships (SAR), use QSAR models incorporating electronic (HOMO/LUMO) and steric descriptors .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines). Replicate studies under standardized protocols (e.g., ISO 10993 for cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm results. Statistical tools like ANOVA and principal component analysis (PCA) isolate confounding factors .
Q. How to design stability studies under varying environmental conditions (pH, temperature, light)?
- Methodological Answer : Perform stress testing per ICH guidelines:
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC.
- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor structural changes with IR.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C, quantifying hydrolysis products. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Use flow chemistry for precise control of reaction parameters (residence time, mixing efficiency). Monitor stereoselectivity with chiral HPLC or circular dichroism (CD). For heterogeneous catalysis, optimize catalyst recycling via immobilization (e.g., silica-supported Pd). Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of intermediates .
Data Analysis and Interpretation
Q. How to interpret conflicting computational vs. experimental solubility data?
- Methodological Answer : Compare computed solubility (via COSMO-RS or Hansen parameters) with experimental shake-flask method results. Adjust models for protonation states (pKa prediction via MarvinSuite) and polymorphic forms (PXRD analysis). Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, molecular volume) with observed discrepancies .
Q. What statistical methods validate reproducibility in dose-response studies?
- Methodological Answer : Apply Bland-Altman analysis to assess inter-lab variability. Use intraclass correlation coefficients (ICC) for repeatability. Bootstrap resampling quantifies confidence intervals for IC50 values. For non-linear dose-response curves, compare Hill slopes across replicates using ANOVA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
